Methyl 2-(2-furyl)benzoate

G6PD inhibition pentose phosphate pathway selectivity index

Methyl 2-(2-furyl)benzoate (CAS 39732-01-9, MW 202.21 g/mol, C₁₂H₁₀O₃) is an ortho-substituted biaryl ester comprising an electron-deficient methyl benzoate ring directly coupled to an electron-rich furan heterocycle. This compound is commercially positioned as a fragment molecule (TargetMol Fr12959) for fragment-based drug discovery (FBDD), with a molecular weight well below 300 Da enabling downstream functionalization without violating Lipinski's Rule of 5.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 39732-01-9
Cat. No. B1307952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-furyl)benzoate
CAS39732-01-9
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C2=CC=CO2
InChIInChI=1S/C12H10O3/c1-14-12(13)10-6-3-2-5-9(10)11-7-4-8-15-11/h2-8H,1H3
InChIKeyWQAMGCYGCDNQDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-furyl)benzoate (CAS 39732-01-9) – Procurement-Grade Biaryl Fragment Scaffold for Fragment-Based Drug Discovery and Heterocyclic Building Block Applications


Methyl 2-(2-furyl)benzoate (CAS 39732-01-9, MW 202.21 g/mol, C₁₂H₁₀O₃) is an ortho-substituted biaryl ester comprising an electron-deficient methyl benzoate ring directly coupled to an electron-rich furan heterocycle [1]. This compound is commercially positioned as a fragment molecule (TargetMol Fr12959) for fragment-based drug discovery (FBDD), with a molecular weight well below 300 Da enabling downstream functionalization without violating Lipinski's Rule of 5 . Key computed properties include XLogP3 = 2.5, topological polar surface area (TPSA) = 39.4 Ų, density = 1.152 g/cm³, and boiling point = 317.2 °C at 760 mmHg [2]. The methyl ester confers organic solvent solubility and serves as a synthetic handle for hydrolysis to the corresponding 2-(2-furyl)benzoic acid, a reported glucose-6-phosphate dehydrogenase (G6PD) inhibitor .

Why Methyl 2-(2-furyl)benzoate Cannot Be Replaced by Generic Thiophene-, Pyrrole-, or Phenyl-Substituted Benzoate Analogs


Interchanging methyl 2-(2-furyl)benzoate with its closest structural analogs—methyl 2-(thiophen-2-yl)benzoate, methyl 2-(1H-pyrrol-2-yl)benzoate, or methyl biphenyl-2-carboxylate—introduces measurable shifts in lipophilicity, electronic character, hydrogen-bonding capacity, and biological target engagement potential. The 2-furyl substituent occupies a narrow electronic window (Hammett σm = +0.06) distinct from 2-thienyl (σm = +0.09) and phenyl (σm ≈ 0.00), combining weak inductive electron withdrawal with resonance electron donation [1]. Replacement of the furan oxygen with sulfur (thiophene) increases logP by approximately 0.3–0.6 units, altering both solubility and passive membrane permeability profiles [2]. The pyrrole analog introduces an H-bond donor (N–H), radically changing supramolecular recognition behavior. Critically, the free acid hydrolysis product—2-(2-furyl)benzoic acid—has demonstrated a G6PD inhibition selectivity index of 7.8 versus 2.4 for 2,4,5-trichlorophenoxyacetic acid, a functional distinction for which no equivalent data exist for the thiophene or phenyl congeners . Below we provide the quantifiable evidence that makes these differences explicit.

Methyl 2-(2-furyl)benzoate – Quantitative Differentiation Evidence Against Closest Structural Analogs


G6PD Enzyme Inhibition Selectivity – 2-Furylbenzoic Acid vs. 2,4,5-Trichlorophenoxyacetic Acid Comparator

The free acid hydrolysis product of methyl 2-(2-furyl)benzoate, 2-(2-furyl)benzoic acid, exhibits a G6PD inhibition selectivity index of 7.8, representing a 3.25-fold improvement over 2,4,5-trichlorophenoxyacetic acid (SI = 2.4) . While direct methyl ester G6PD data are not published, the methyl ester serves as a cell-permeable prodrug that can be hydrolyzed by intracellular esterases to the active free acid inhibitor [1]. No equivalent G6PD selectivity data have been reported for the corresponding thiophene or phenyl benzoic acid analogs, making this a compound-class-specific biological differentiator.

G6PD inhibition pentose phosphate pathway selectivity index antimalarial target

Lipophilicity Differentiation – Methyl 2-(2-furyl)benzoate vs. Thiophene Analog (XLogP3 Comparison)

Methyl 2-(2-furyl)benzoate has a computed XLogP3 of 2.5, which is 0.3 log units lower than 2-(2-thienyl)benzoic acid (XLogP3 = 2.8) [1][2]. An additional independent source reports LogP = 2.73 for the target compound and LogP = 3.11 for the thiophene analog (ΔLogP = -0.38), confirming the direction and magnitude of the difference [3]. The experimentally determined LogP for the closely related 2-furyl benzoate (regioisomeric ester, CAS 20055-18-9) is 2.86, further corroborating the lower lipophilicity of furan-containing benzoate esters relative to their thiophene counterparts [4].

lipophilicity logP membrane permeability ADME prediction

Fragment-Based Drug Discovery (FBDD) Suitability – MW, TPSA, and Rule-of-Three Compliance vs. All-Carbon Biphenyl Analog

Methyl 2-(2-furyl)benzoate (MW = 202.21) complies with the FBDD 'Rule of Three' (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) with HBA = 3, HBD = 0, RotB = 3, and TPSA = 39.4 Ų [1]. In comparison, methyl biphenyl-2-carboxylate (CAS 16605-99-5, MW = 212.24, TPSA = 26.3 Ų) has a lower polar surface area, potentially reducing aqueous solubility at equivalent logP, and provides only 2 H-bond acceptors versus 3 for the furan-containing compound . The additional H-bond acceptor (furan ring oxygen) in the target compound increases the potential for directional polar interactions with protein targets without adding hydrogen-bond donor capacity, a favorable profile for fragment library design.

fragment-based drug discovery Rule of Three ligand efficiency FBDD library

Electronic Substituent Character – Hammett σ Constants Differentiating 2-Furyl from 2-Thienyl and Phenyl Substituents

The 2-furyl group is characterized by Hammett σm = +0.06 and σp = +0.02, reflecting weak inductive electron withdrawal combined with resonance electron donation [1]. In contrast, 2-thienyl exhibits σm = +0.09 and σp = +0.05, indicating approximately 50% stronger inductive electron withdrawal [2]. The phenyl group (σm = 0.00 by definition) lacks any net electronic effect on the attached benzoate ring. The σm− value for 2-furyl (+0.11) versus σp− (+0.21) reveals that resonance donation is significantly more pronounced at the para position, creating a position-dependent electronic tuning capability that is distinct from the thiophene and phenyl series [1].

Hammett equation substituent effects electronic structure SAR design

Physical Property Comparison – Density and Boiling Point Differentiation from Methyl Biphenyl-2-carboxylate

Methyl 2-(2-furyl)benzoate has a predicted density of 1.152 g/cm³ and a boiling point of 317.2 °C at 760 mmHg [1]. The all-carbon analog methyl biphenyl-2-carboxylate has a predicted density of 1.101 g/cm³ and a melting point of 114–115 °C (crystalline solid at room temperature) . The 0.051 g/cm³ higher density of the furan-containing compound reflects the contribution of the heterocyclic oxygen atom increasing molecular packing efficiency. The target compound is a liquid under ambient conditions (TargetMol reports yellow liquid at 98.54% purity [2]), whereas the biphenyl analog is a solid, a practical distinction affecting handling, dissolution, and automation compatibility in high-throughput screening workflows.

density boiling point physical property formulation

Methyl 2-(2-furyl)benzoate – Application Scenarios Grounded in Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction for Pentose Phosphate Pathway Targets

With MW = 202.21 and Rule-of-Three compliance, methyl 2-(2-furyl)benzoate is suitable for inclusion in fragment screening libraries targeting G6PD or other oxPPP enzymes. The free acid hydrolysis product demonstrates a selectivity index of 7.8 against G6PD (3.25-fold over 2,4,5-TCPAA comparator) . The methyl ester provides cell permeability for cellular fragment screening, with intracellular esterases generating the active G6PD-inhibiting free acid in situ. The liquid physical state (TargetMol batch at 98.54% purity) [1] facilitates direct acoustic dispensing without DMSO pre-solubilization.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Tunable Electronic and Lipophilic Profiles

The 2-furyl Hammett σm of +0.06 (vs. σm = 0.00 for phenyl, σm = +0.09 for 2-thienyl) provides medicinal chemists with a weakly electron-withdrawing, resonance-donating substituent that is electronically distinct from both phenyl and thienyl. The XLogP3 of 2.5—approximately 0.3 log units lower than the thiophene congener [1]—offers a more hydrophilic starting point for optimization. When balanced lipophilicity and unique electronic character are prioritized over maximum potency, this scaffold provides chemical space orthogonal to ubiquitous biphenyl and thiophene-containing lead series.

Synthetic Methodology Development Leveraging Ortho-Substituted Biaryl Ester Reactivity

The ortho relationship between the methyl ester and the furan ring imposes a twisted biaryl conformation that influences both spectral properties and chemical reactivity . This steric and electronic environment makes methyl 2-(2-furyl)benzoate a useful substrate for developing Suzuki-Miyaura cross-coupling conditions, ester hydrolysis kinetics studies (the compound can be hydrolyzed to 2-(2-furyl)benzoic acid in 95% yield with KOH/EtOH, 4.0 h) [1], and atroposelective biaryl construction methodology [2]. The commercially available fragment (TargetMol, AKSci, Apollo Scientific) with typical purity ≥95% provides a reliable, well-characterized starting material.

Antimalarial or Oncology Target Validation Using G6PD-Active Chemotypes

For research programs investigating G6PD as a therapeutic target in malaria (Plasmodium falciparum G6PD) or cancer (human G6PD upregulated in certain malignancies), 2-(2-furyl)benzoic acid—accessible via quantitative hydrolysis of the methyl ester —represents one of the few commercially available, structurally simple G6PD-inhibitory chemotypes. The selectivity index of 7.8 (vs. 2.4 for 2,4,5-TCPAA comparator) [1] provides a baseline for structure-activity relationship expansion. The methyl ester precursor enables modular diversification at the ester position (amide formation, reduction, Grignard addition) for hit expansion campaigns. The absence of published G6PD data for the thiophene and pyrrole analogs further supports the furan scaffold as the preferred entry point into this chemical series.

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